
6-Methyl-3-(1-methyl-1H-pyrazol-4-yl)-2-pyridinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methyl-3-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxylic acid is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both pyrazole and pyridine moieties in its structure makes it a versatile scaffold for the development of new molecules with diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-3-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxylic acid typically involves the construction of the pyrazole and pyridine rings followed by their subsequent coupling. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Formation of the Pyridine Ring: The pyridine ring can be constructed via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Coupling of Pyrazole and Pyridine Rings: The final step involves coupling the pyrazole and pyridine rings through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boron and halide reagents.
Industrial Production Methods
Industrial production of 6-methyl-3-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxylic acid may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts for the coupling reactions.
化学反应分析
Types of Reactions
6-methyl-3-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole or pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents for substitution reactions include halogens, alkylating agents, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.
科学研究应用
6-methyl-3-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential anti-inflammatory, anticancer, and antimicrobial activities.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
作用机制
The mechanism of action of 6-methyl-3-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of both pyrazole and pyridine rings allows for multiple modes of interaction, including hydrogen bonding, π-π stacking, and coordination with metal ions.
相似化合物的比较
Similar Compounds
3-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxylic acid: Lacks the methyl group at the 6-position.
6-methyl-3-(1H-pyrazol-4-yl)pyridine-2-carboxylic acid: Lacks the methyl group on the pyrazole ring.
3-(1-methyl-1H-pyrazol-4-yl)pyridine: Lacks the carboxylic acid group.
Uniqueness
6-methyl-3-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxylic acid is unique due to the presence of both methyl groups and the carboxylic acid functionality, which can influence its reactivity and interactions with biological targets. This unique combination of functional groups makes it a valuable scaffold for the development of new compounds with diverse biological activities.
属性
分子式 |
C11H11N3O2 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC 名称 |
6-methyl-3-(1-methylpyrazol-4-yl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H11N3O2/c1-7-3-4-9(10(13-7)11(15)16)8-5-12-14(2)6-8/h3-6H,1-2H3,(H,15,16) |
InChI 键 |
CUGFOCMSLFFWNJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C(C=C1)C2=CN(N=C2)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


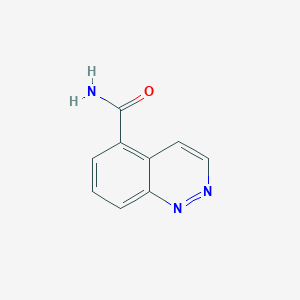



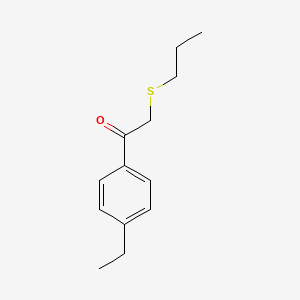
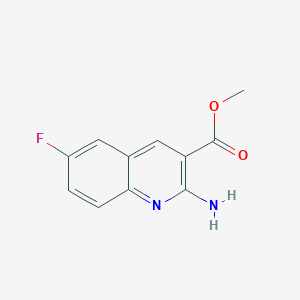

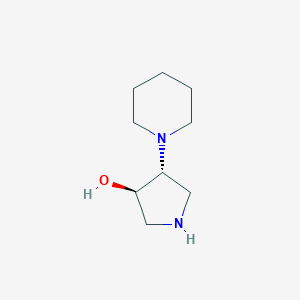
![3-Bromo-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B13650213.png)
![(R)-5-(tert-Butyl)-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13650217.png)
![4-[3,5-bis(4-formylphenyl)phenyl]-2-hydroxybenzaldehyde](/img/structure/B13650229.png)
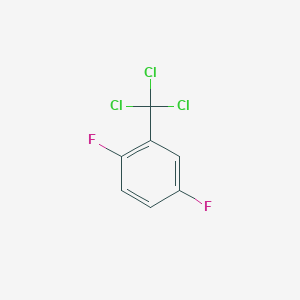

![Methyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13650242.png)
